molecular formula C14H16N6O3 B2792520 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide CAS No. 1396849-40-3

6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide

Cat. No. B2792520
CAS RN: 1396849-40-3
M. Wt: 316.321
InChI Key: PROPDGWCZRIQLI-UHFFFAOYSA-N
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Description

“6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide” is a chemical compound with potential scientific applications. It contains a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions.


Chemical Reactions Analysis

The pyridazine ring can participate in various chemical reactions. Its unique physicochemical properties contribute to its applications in molecular recognition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators, such as prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .

Mode of Action

The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting the activity of COXs and NOS, it reduces the production of PGs and NO . These mediators are known to increase in concentration with rising inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that the compound could be a potential therapeutic strategy for inflammation-associated disorders .

Action Environment

For instance, inflammation, whether short-term or chronic, can affect the compound’s ability to inhibit the production of pro-inflammatory mediators .

Advantages and Limitations for Lab Experiments

One advantage of using 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide in lab experiments is its specificity towards the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. This specificity allows for targeted inhibition of these pathways, which can be beneficial in studying the role of these pathways in various diseases. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide. One direction is to investigate the potential of this compound in combination therapies for cancer treatment. Another direction is to study the effects of this compound on other signaling pathways involved in inflammation and neurodegenerative diseases. Additionally, further studies can be conducted to improve the solubility of this compound in aqueous solutions, which can expand its use in lab experiments.

Synthesis Methods

The synthesis of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide involves the reaction of 6-methoxy-3-nitropyridazine with 6-morpholinopyrimidin-4-amine in the presence of a reducing agent. The product obtained is then treated with 3-chloro-4-fluorobenzamide to obtain the final product, this compound.

Scientific Research Applications

6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide has been studied for its potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .

Cellular Effects

This compound has been shown to influence cell function by inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations . It also impacts cell signaling pathways by reducing the mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of iNOS and COX-2 . This binding interaction results in a decrease in the amount of iNOS and COX-2 protein expression, thereby inhibiting the inflammatory response .

properties

IUPAC Name

6-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-22-13-3-2-10(18-19-13)14(21)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROPDGWCZRIQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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